molecular formula C20H24N2O2S B284845 3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B284845
M. Wt: 356.5 g/mol
InChI Key: AHKGHJICZXYMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thienopyrimidines. It has been reported to have potential applications in scientific research, particularly in the field of pharmacology. The compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not yet fully understood. However, it has been suggested that the compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, the compound has been found to modulate the expression of various genes involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which may contribute to its anticancer and anti-inflammatory properties. Additionally, the compound has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting its potential use as a drug metabolism inhibitor.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various assays. Additionally, the compound has been found to exhibit significant activity against various cancer cell lines, making it a promising candidate for further investigation. However, the compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is to investigate the compound's potential use as an anticancer drug. Further studies could focus on optimizing the compound's structure to improve its efficacy and reduce potential toxicity. Additionally, the compound's potential use as an anti-inflammatory and analgesic agent could be further explored. Finally, the compound's potential use as a drug metabolism inhibitor could also be investigated in more detail.

Synthesis Methods

The synthesis of 3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 4-propoxybenzaldehyde with a mixture of isopentyl bromide and potassium carbonate in DMF. The resulting product is then treated with thioacetamide and acetic acid to yield the final compound.

Scientific Research Applications

The compound has been found to have potential applications in scientific research, particularly in the field of pharmacology. It has been reported to exhibit significant activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, the compound has been found to possess anti-inflammatory and analgesic properties, suggesting its potential use in the treatment of inflammatory diseases.

properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

3-(3-methylbutyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H24N2O2S/c1-4-11-24-16-7-5-15(6-8-16)17-12-25-19-18(17)20(23)22(13-21-19)10-9-14(2)3/h5-8,12-14H,4,9-11H2,1-3H3

InChI Key

AHKGHJICZXYMBQ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC(C)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC(C)C

Origin of Product

United States

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